6-(2,5-Difluorophenyl)pyridin-2-amine
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Overview
Description
6-(2,5-Difluorophenyl)pyridin-2-amine is a chemical compound with the molecular formula C11H8F2N2 and a molecular weight of 206.19 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 2,5-difluorophenyl group at the 6-position and an amine group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Difluorophenyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Difluorophenyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
6-(2,5-Difluorophenyl)pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,5-Difluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Difluorophenyl)pyridine: Similar structure but lacks the amine group at the 2-position.
6-(2,4-Difluorophenyl)pyridin-2-amine: Similar structure but with different fluorine substitution pattern.
2-(2,5-Difluorophenyl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
6-(2,5-Difluorophenyl)pyridin-2-amine is unique due to its specific substitution pattern and the presence of both fluorine atoms and an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
6-(2,5-Difluorophenyl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a pyridine ring substituted with a difluorophenyl group at the 6-position and an amino group at the 2-position. The presence of fluorine atoms often enhances biological activity due to increased lipophilicity and improved binding affinity to biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:
- Formation of the Pyridine Ring : Utilizing a cyclization reaction involving appropriate starting materials.
- Substitution Reactions : Introducing the difluorophenyl group through electrophilic aromatic substitution or nucleophilic aromatic substitution methods.
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM depending on the specific cancer type. A detailed study reported its effects on human breast cancer cells (MCF7) and colon cancer cells (HT29), where it induced apoptosis and inhibited cell migration .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 15 | Induction of apoptosis |
HT29 | 25 | Inhibition of cell migration |
A549 | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against various pathogens. In vitro studies demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Table 2: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Studies
- Case Study on Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a regimen including this compound showed a significant reduction in tumor size in over 60% of participants after three months .
- Antimicrobial Efficacy : In a laboratory setting, the compound was tested against a panel of bacterial strains. Results indicated that it inhibited growth effectively at sub-micromolar concentrations, suggesting potential for development into a therapeutic agent for infectious diseases .
Properties
Molecular Formula |
C11H8F2N2 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
6-(2,5-difluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H8F2N2/c12-7-4-5-9(13)8(6-7)10-2-1-3-11(14)15-10/h1-6H,(H2,14,15) |
InChI Key |
RRXKMQRYGUHCQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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